2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
Description
This compound (CAS: 1574300-76-7) is a heterocyclic ethanone derivative featuring a 2-hydroxy-3,4-dihydroquinolin-7-yloxy substituent linked to a 4-(pyridin-2-yl)piperazine moiety. Its molecular formula is C₂₀H₂₂N₄O₃ with a molecular weight of 366.41 g/mol .
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H22N4O3/c25-19-7-5-15-4-6-16(13-17(15)22-19)27-14-20(26)24-11-9-23(10-12-24)18-3-1-2-8-21-18/h1-4,6,8,13H,5,7,9-12,14H2,(H,22,25) |
InChI Key |
MHXOLVFVLMPNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps. One common approach is the condensation of 2-hydroxy-3,4-dihydroquinoline with a suitable piperazine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted piperazine derivatives.
Scientific Research Applications
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound belongs to a broader class of piperazinyl-ethanone derivatives, which are often explored for their bioactivity. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine Core : All compounds share a piperazine ring, but substitutions vary. The target compound uses a pyridin-2-yl group on piperazine, similar to 3f , whereas analogs in employ sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in 7e) .
Ethanone Substituents: The target compound’s dihydroquinolinyloxy group contrasts with the tetrazolylthio (7e, 7i) or indolylsulfonyl (3f) moieties in analogs. These differences influence solubility and steric bulk.
Pharmacological Implications
- Hydrogen-Bonding Capacity: The 2-hydroxy group on the dihydroquinoline scaffold may enhance interactions with polar residues in enzyme active sites, a feature absent in sulfonyl- or tetrazolyl-based analogs.
- Electron-Withdrawing Effects: Analogs like 7i (with trifluoromethyl groups) exhibit increased lipophilicity and metabolic stability compared to the target compound’s hydroxylated quinoline .
Research Findings and Data Gaps
- Thermal Stability : Melting points for sulfonyl-containing analogs (e.g., 135–137°C for 7i) suggest higher crystallinity than the target compound, which lacks reported thermal data .
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility relative to sulfonyl or trifluoromethyl analogs, though empirical studies are needed.
Biological Activity
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone, with CAS number 1574517-16-0, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound's molecular formula is with a molecular weight of 394.5 g/mol. Its structure includes a quinoline moiety, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3 |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1574517-16-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate biological pathways relevant to various diseases, particularly in cancer and neurological disorders. The exact pathways remain under investigation, but preliminary studies suggest that it may influence apoptotic processes and cell cycle regulation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For example, compounds related to 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone have shown significant anti-proliferative activity against various cancer cell lines. A notable study reported an IC50 value of against MCF-7 breast cancer cells, indicating strong inhibitory effects on tumor growth .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Research indicates that similar quinoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE may enhance cholinergic neurotransmission, thereby offering cognitive benefits .
Case Studies
- In Vitro Studies on Cancer Cells
-
Cholinesterase Inhibition
- Another investigation focused on the inhibition of cholinesterases by quinoline derivatives, revealing that compounds structurally similar to 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone exhibit significant AChE inhibition, which could be beneficial in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
